molecular formula C9H9FO2S B14772046 2-Fluoro-3-methyl-4-(methylthio)benzoic acid

2-Fluoro-3-methyl-4-(methylthio)benzoic acid

Cat. No.: B14772046
M. Wt: 200.23 g/mol
InChI Key: MWDNUAMVMUJFJJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-4-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-3-methyl-4-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the methylthio group can undergo oxidation or reduction, affecting the compound’s reactivity and stability. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methyl-4-(methylthio)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

2-fluoro-3-methyl-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9FO2S/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

MWDNUAMVMUJFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)SC

Origin of Product

United States

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